1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride, also known as OXO, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains both an imidazole and an oxan ring in its structure. OXO is synthesized using a variety of methods, and its unique properties make it a valuable tool in scientific research.
Mechanism of Action
Target of Action
For instance, Opiranserin, a compound with a similar tetrahydro-2H-pyran-4-yl group, is known to act as a blocker for the glycine GlyT2 transporter and as an antagonist for the purine P2X3 and serotonin 5-HT2A receptors .
Mode of Action
Based on the known actions of structurally similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Advantages and Limitations for Lab Experiments
One advantage of using 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its unique structure, which allows for the synthesis of a variety of compounds with different properties. 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of using 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride, including the synthesis of new compounds based on its structure, the investigation of its potential as a drug candidate for the treatment of cancer and other diseases, and the exploration of its interactions with other molecules and cellular processes. 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride may also have applications in materials science and nanotechnology, as its unique properties could be used to create new materials with specific properties.
Synthesis Methods
1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized using a variety of methods, including the reaction of 4-carboxyimidazole with glycidol in the presence of a base, or the reaction of 4-carboxyimidazole with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride.
Scientific Research Applications
1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a catalyst for chemical reactions. 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride has also been studied for its potential use in drug discovery and development, as it has been shown to have activity against certain types of cancer cells.
properties
IUPAC Name |
1-(oxan-4-yl)imidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-5-11(6-10-8)7-1-3-14-4-2-7;/h5-7H,1-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVLIMHPKOHWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
CAS RN |
2243507-02-8 |
Source
|
Record name | 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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